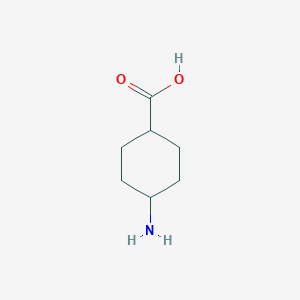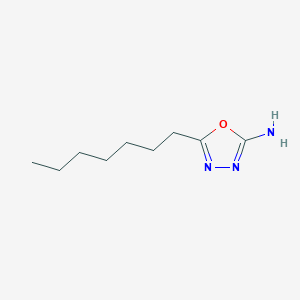
5-Heptyl-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptyl-1,3,4-oxadiazol-2-amine, also known as HDOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HDOA belongs to the class of oxadiazole derivatives, which have been widely studied for their biological activities.
Wirkmechanismus
The mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 5-Heptyl-1,3,4-oxadiazol-2-amine has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to inhibit the production of pro-inflammatory cytokines, which can contribute to its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
5-Heptyl-1,3,4-oxadiazol-2-amine has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 5-Heptyl-1,3,4-oxadiazol-2-amine can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Heptyl-1,3,4-oxadiazol-2-amine is its broad-spectrum antimicrobial and antifungal activities, which make it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of 5-Heptyl-1,3,4-oxadiazol-2-amine is its low solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-Heptyl-1,3,4-oxadiazol-2-amine. One potential direction is the development of new antibiotics and antifungal agents based on the structure of 5-Heptyl-1,3,4-oxadiazol-2-amine. Another potential direction is the study of the liquid crystal properties of 5-Heptyl-1,3,4-oxadiazol-2-amine for the development of new materials for electronic devices. Further studies are also needed to fully understand the mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine and its potential applications in various fields of science.
Conclusion:
In conclusion, 5-Heptyl-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 5-Heptyl-1,3,4-oxadiazol-2-amine involves the reaction of heptanal with hydrazine hydrate and carbon disulfide. 5-Heptyl-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in medicine and materials science. 5-Heptyl-1,3,4-oxadiazol-2-amine has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new antibiotics, antifungal agents, and materials for electronic devices. Further studies are needed to fully understand the mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 5-Heptyl-1,3,4-oxadiazol-2-amine involves the reaction of heptanal with hydrazine hydrate and carbon disulfide. The reaction proceeds through a multistep process that involves the formation of intermediate compounds. The final product is obtained through purification and isolation techniques. The yield of 5-Heptyl-1,3,4-oxadiazol-2-amine is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
5-Heptyl-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5-Heptyl-1,3,4-oxadiazol-2-amine is in the field of medicine. 5-Heptyl-1,3,4-oxadiazol-2-amine has been shown to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
In addition to its medical applications, 5-Heptyl-1,3,4-oxadiazol-2-amine has also been studied for its potential use in the field of materials science. 5-Heptyl-1,3,4-oxadiazol-2-amine has been found to exhibit liquid crystal properties, which can be useful in the development of new materials for electronic devices.
Eigenschaften
CAS-Nummer |
1617-92-1 |
|---|---|
Produktname |
5-Heptyl-1,3,4-oxadiazol-2-amine |
Molekularformel |
C9H17N3O |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
5-heptyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H17N3O/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12) |
InChI-Schlüssel |
HVCJQPHATQRPMW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=NN=C(O1)N |
Kanonische SMILES |
CCCCCCCC1=NN=C(O1)N |
Synonyme |
5-Heptyl-[1,3,4]oxadiazol-2-ylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




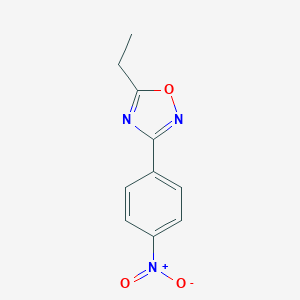
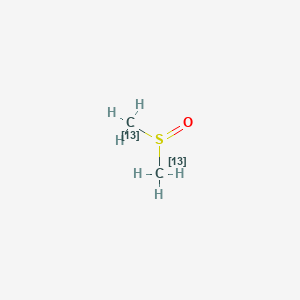


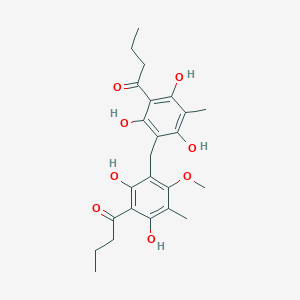





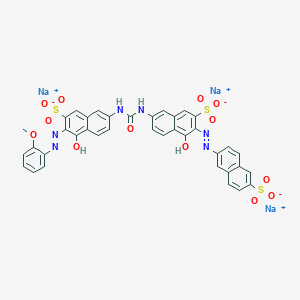
![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
